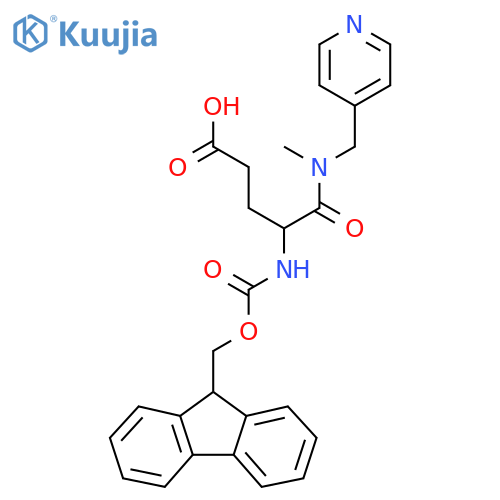Cas no 2171748-88-0 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid)

2171748-88-0 structure
商品名:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid
- EN300-1481599
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid
- 2171748-88-0
-
- インチ: 1S/C27H27N3O5/c1-30(16-18-12-14-28-15-13-18)26(33)24(10-11-25(31)32)29-27(34)35-17-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,12-15,23-24H,10-11,16-17H2,1H3,(H,29,34)(H,31,32)
- InChIKey: LQCFJDJKIGUNIT-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C(N(C)CC1C=CN=CC=1)=O)CCC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 473.19507097g/mol
- どういたいしつりょう: 473.19507097g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 718
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 109Ų
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1481599-0.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid |
2171748-88-0 | 0.5g |
$3233.0 | 2023-05-26 | ||
| Enamine | EN300-1481599-2500mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid |
2171748-88-0 | 2500mg |
$6602.0 | 2023-09-28 | ||
| Enamine | EN300-1481599-50mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid |
2171748-88-0 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1481599-100mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid |
2171748-88-0 | 100mg |
$2963.0 | 2023-09-28 | ||
| Enamine | EN300-1481599-1000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid |
2171748-88-0 | 1000mg |
$3368.0 | 2023-09-28 | ||
| Enamine | EN300-1481599-2.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid |
2171748-88-0 | 2.5g |
$6602.0 | 2023-05-26 | ||
| Enamine | EN300-1481599-5.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid |
2171748-88-0 | 5g |
$9769.0 | 2023-05-26 | ||
| Enamine | EN300-1481599-0.05g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid |
2171748-88-0 | 0.05g |
$2829.0 | 2023-05-26 | ||
| Enamine | EN300-1481599-0.1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid |
2171748-88-0 | 0.1g |
$2963.0 | 2023-05-26 | ||
| Enamine | EN300-1481599-10.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid |
2171748-88-0 | 10g |
$14487.0 | 2023-05-26 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid 関連文献
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
2171748-88-0 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid) 関連製品
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
